6-Methoxybenzofuran

CYP19 aromatase inhibition breast cancer medicinal chemistry

6-Methoxybenzofuran (CAS 50551-63-8) is a bicyclic heterocyclic compound (C₉H₈O₂, MW 148.16 g/mol) consisting of a benzene ring fused to a furan ring with a single methoxy substituent at the 6-position. It is commercially available as a room-temperature liquid with standard purities of ≥95% to 98% from multiple vendors, and is supplied with batch-specific analytical documentation including NMR, HPLC, and GC certificates.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 50551-63-8
Cat. No. B1631075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzofuran
CAS50551-63-8
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CO2
InChIInChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
InChIKeyASYKSLFXWMWVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzofuran (CAS 50551-63-8): Procurement-Relevant Chemical Identity and Core Characteristics


6-Methoxybenzofuran (CAS 50551-63-8) is a bicyclic heterocyclic compound (C₉H₈O₂, MW 148.16 g/mol) consisting of a benzene ring fused to a furan ring with a single methoxy substituent at the 6-position . It is commercially available as a room-temperature liquid with standard purities of ≥95% to 98% from multiple vendors, and is supplied with batch-specific analytical documentation including NMR, HPLC, and GC certificates . The compound serves as a critical synthetic building block for 6-methoxybenzofuran derivatives that have demonstrated quantifiable biological activity in CYP19 aromatase inhibition, bone formation promotion, and antiestrogen-binding site (AEBS) targeting [1].

Why 6-Methoxybenzofuran (50551-63-8) Cannot Be Replaced by Regioisomeric or Unsubstituted Benzofuran Analogs


The position of the methoxy substituent on the benzofuran scaffold is a critical determinant of biological potency and target engagement. In CYP19 aromatase inhibition, the 6-methoxy substitution confers activity that is greater than that of the unsubstituted parent benzofuran and comparable to or exceeding the clinical reference arimidex (IC₅₀ = 0.6 μM), whereas substitution at the C-5 position abolishes activity (IC₅₀ > 20 μM) [1]. In CYP2A6 inhibition, 4-methoxybenzofuran exhibits an IC₅₀ of 2.20 μM [2], yet this regioisomer lacks the bone-formation-promoting BMP2–ERK–ATF4 pathway activation documented for 6-methoxybenzofuran derivatives [3]. In antiestrogen-binding site (AEBS) targeting, the 6-methoxy substitution pattern is integral to achieving binding affinity equivalent to or greater than tamoxifen [4]. These position-dependent activity cliffs mean that procurement of the correct regioisomer is non-negotiable for reproducing published biological results.

6-Methoxybenzofuran (50551-63-8): Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


CYP19 Aromatase Inhibition: 6-Methoxybenzofuran Derivatives Demonstrate Superior Potency Versus Unsubstituted Parent and Clinical Reference Arimidex

6-Methoxy-substituted benzofuran derivatives were evaluated for CYP19 (aromatase) inhibitory activity using human placental microsomes with [1,2,6,7-³H]androstenedione as substrate. The 6-methoxybenzofuran-based compounds exhibited IC₅₀ values ranging from 0.01 to 1.46 μM, representing activity greater than that observed for the unsubstituted parent benzofuran compounds and comparable with or greater than the reference drug arimidex (anastrozole; IC₅₀ = 0.6 μM) [1]. The most potent individual 6-methoxybenzofuran derivative (7d, nitrile-substituted triazole) achieved an IC₅₀ of 0.01 μM, approximately 60-fold more potent than arimidex [1].

CYP19 aromatase inhibition breast cancer medicinal chemistry

Positional Specificity of CYP19 Inhibition: C-5 Substitution Abolishes Activity Whereas C-6 Methoxy Enhances Potency

A systematic study of benzofuran substitution position on CYP19 aromatase inhibition demonstrated that substitution at the C-5 position of the benzofuran ring results in a near-complete loss of inhibitory activity (IC₅₀ > 20 μM), whereas the 6-methoxy-substituted series maintains potent inhibition (IC₅₀ as low as 0.01 μM) [1]. Molecular modeling indicated that introduction of a hydrogen-donor group (OH or OCH₃) at the 6-position more closely mimics the natural substrate androstenedione and enhances binding interaction at the enzyme active site [2].

structure-activity relationship CYP19 aromatase regioisomer comparison

In Vivo Bone Formation Efficacy: 6-Methoxybenzofuran Derivative I-9 Outperforms Compound 125 and Clinical Comparator Teriparatide in a Zebrafish Osteoporosis Model

In a structure–activity relationship study of 6-methoxybenzofuran derivatives for senile osteoporosis, the optimized derivative I-9 demonstrated significantly higher efficacy than the parent compound 125 and the FDA-approved bone anabolic drug teriparatide in a zebrafish osteoporosis model [1]. In an aged C57 mouse model (16–20 months old), quantitative micro-CT analysis revealed that I-9 treatment increased the mean bone volume fraction (BV/TV) to 3.83%, compared with 2.59% for compound 125 and 1.27% for the untreated control group, representing a 2.56 percentage-point absolute increase over control [2]. I-9 also demonstrated favorable biosafety over 4 months of continuous treatment in mice [2].

senile osteoporosis bone formation BMP-2 upregulation zebrafish model

Selective Antiestrogen-Binding Site (AEBS) Targeting: 6-Methoxybenzofuran Derivatives Bind AEBS with Affinity Equal to or Greater Than Tamoxifen Without Estrogen Receptor Interaction

A series of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans were synthesized and evaluated as selective AEBS ligands. All compounds bound to AEBS with equivalent or greater affinity than tamoxifen and displayed no significant interaction with the estrogen receptor (ER) [1]. These compounds decreased [³H]thymidine incorporation in AEBS-containing EL4 lymphoid cells and MCF7 breast cancer cells in a concentration-dependent manner between 10⁻⁸ and 10⁻⁶ M and were generally more inhibitory than tamoxifen, while showing no effect on an AEBS-deficient MCF7 variant (RTx6) [1]. Two of the more active derivatives also significantly inhibited de novo cholesterol biosynthesis in EL4 cells [1].

antiestrogen-binding site AEBS tamoxifen breast cancer cholesterol biosynthesis

CYP19 Selectivity Profile: 6-Methoxybenzofuran Derivatives Show Negligible Off-Target Inhibition Across Multiple Steroidogenic and Retinoic Acid-Metabolizing CYP Enzymes

Six of the most potent 6-methoxybenzofuran-based CYP19 inhibitors were subjected to selectivity profiling. At inhibitor concentrations up to 20 μM, negligible inhibition was observed against CYP17 (17,20-lyase), 17β-HSD types 1 and 3, CYP24, and CYP26 [1]. The selectivity index (LC₅₀/IC₅₀) for the lead 6-methoxy compound 4a was >2273 (LC₅₀ > 100 μM, IC₅₀ = 0.044 μM) in rat hepatocyte cytotoxicity assays, compared with arimidex which showed LC₅₀/IC₅₀ > 333 [1].

CYP19 selectivity off-target profiling CYP17 17β-HSD CYP24 CYP26

Evidence-Backed Research and Industrial Application Scenarios for 6-Methoxybenzofuran (CAS 50551-63-8)


Aromatase (CYP19) Inhibitor Medicinal Chemistry and Lead Optimization

6-Methoxybenzofuran is the validated starting scaffold for synthesizing potent CYP19 aromatase inhibitors with IC₅₀ values as low as 0.01 μM [1]. The 6-methoxy substitution is essential for potency; C-5 substitution yields IC₅₀ > 20 μM [2]. Researchers pursuing breast cancer therapeutics or steroidogenesis modulation should procure 6-methoxybenzofuran specifically as the building block for synthesizing 1-[(benzofuran-2-yl)phenylmethyl]-azole derivatives with documented selectivity against CYP17, 17β-HSD, CYP24, and CYP26.

Bone Formation-Promoting Drug Discovery for Senile Osteoporosis

The 6-methoxybenzofuran core is the structural foundation of compound I-9, which has demonstrated quantitative superiority over the clinical bone anabolic agent teriparatide in a zebrafish osteoporosis model and increased femoral BV/TV from 1.27% (control) to 3.83% in aged C57 mice [3]. Drug discovery groups targeting the BMP2–ERK–ATF4 osteoblast differentiation axis should procure 6-methoxybenzofuran for synthesizing and evaluating derivatives within this established SAR series.

Antiestrogen-Binding Site (AEBS) Ligand Development for ER-Independent Antiproliferative Research

2-(p-Chlorobenzyl)-3-aryl-6-methoxybenzofurans are selective AEBS ligands with binding affinity equivalent to or exceeding tamoxifen while displaying no interaction with the estrogen receptor [4]. These compounds inhibit cell proliferation and cholesterol biosynthesis in AEBS-expressing cells. Researchers investigating ER-independent antiproliferative mechanisms should use 6-methoxybenzofuran as the starting material for synthesizing this compound class, as the 6-methoxy substitution pattern is integral to the AEBS pharmacophore.

Natural Product Analogue Synthesis and Antibacterial/Cytotoxic Screening

The 6-methoxybenzofuran scaffold is present in the natural phytoalexin vignafuran (2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran) [5] and in structurally revised sesbagrandiflorains. Synthetic 6-methoxy-2-arylbenzofuran derivatives derived from this core have demonstrated moderate antibacterial activity against Rhodococcus fascians (MIC = 0.1 mg/mL) and cytotoxicity against A375 melanoma cells (IC₅₀ = 22.8–32.7 μM) [5]. Natural product chemistry and antimicrobial screening programs can use 6-methoxybenzofuran as a key intermediate for structural diversification.

Quote Request

Request a Quote for 6-Methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.